3-Methoxy-1-nitrosopiperidine
Description
Contextualization of N-Nitrosamines in Organic Chemistry and Chemical Synthesis
N-Nitrosamines, often referred to simply as nitrosamines, are a class of organic compounds defined by the functional group R₂N-N=O, where a nitroso group (-N=O) is bonded to the nitrogen atom of a secondary amine. nih.gov In terms of molecular structure, the core C₂N₂O unit of nitrosamines has been established through X-ray crystallography to be planar. frontiersin.org This planarity is a result of a substantial contribution from the ionic resonance structure, which imparts considerable double bond character to the nitrogen-nitrogen bond. researchgate.net This structural feature leads to a significant energy barrier to rotation around the N-N bond, which can range from 23–29 kcal/mol depending on the molecular structure and solvent. researchgate.net
Significance of Piperidine-Derived Nitrosamines in Fundamental Chemical Reactivity Studies
Piperidine-derived nitrosamines, with N-nitrosopiperidine (NPIP) as the parent compound, serve as important substrates in fundamental chemical research, particularly in conformational analysis and reactivity studies. The six-membered piperidine (B6355638) ring typically adopts a chair conformation. Academic research using techniques like ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy has been pivotal in analyzing the conformational equilibria of substituted N-nitrosopiperidines. cdnsciencepub.comcdnsciencepub.com
These studies have established that substituents on the ring can have a pronounced effect on the conformational preference. For instance, research on N-nitroso-2-methylpiperidines has shown that the methyl group has a strong preference for the axial position, a finding attributed to steric interactions with the nitroso group. cdnsciencepub.comcdnsciencepub.com The large difference in chemical shifts observed for the alpha-carbons (the carbons adjacent to the nitrosamine (B1359907) nitrogen) that are syn or anti to the nitroso oxygen is a key diagnostic feature in these conformational studies. cdnsciencepub.comcdnsciencepub.com
Furthermore, the carbons alpha to the nitrosamino group exhibit enhanced acidity, allowing for deprotonation to form stable carbanions. cdnsciencepub.com The synthetic potential and stereoselectivity of these nitrosamino carbanions have been extensively explored. cdnsciencepub.com Studies on the reactions of the anion of N-nitroso-4-phenylpiperidine with various electrophiles, such as methyl iodide and carbon dioxide, revealed that substitution occurs exclusively to give the axial product. cdnsciencepub.com This high stereoselectivity is not explained by steric interactions alone, leading to the proposal that stereoelectronic control plays a significant contributing role in directing the approach of the electrophile. cdnsciencepub.com These foundational studies on substituted nitrosopiperidines provide the essential framework for predicting the behavior of analogues like 3-Methoxy-1-nitrosopiperidine.
Overview of Key Academic Research Trajectories for Specific Nitrosamines, including this compound
A primary trajectory in academic nitrosamine research involves the study of their metabolic activation, which is believed to be a key step in their biological activity. frontiersin.org This activation is generally initiated by cytochrome P450 (CYP) enzymes, which catalyze the hydroxylation of the carbon atom alpha to the nitroso group. frontiersin.orgoup.com This α-hydroxylation is often the rate-determining step and results in an unstable α-hydroxy nitrosamine intermediate. oup.comnih.gov This intermediate can then spontaneously decompose to form reactive electrophilic species. oup.com
For N-nitrosopiperidine (NPIP), α-hydroxylation leads to the formation of 5-hydroxypentanal, which exists in equilibrium with its cyclic form, 2-hydroxytetrahydro-2H-pyran (2-OH-THP). oup.comresearchgate.net The study of this pathway is a major focus, as the nature and reactivity of the resulting intermediates are crucial to understanding the compound's chemical behavior. nih.govacs.org
Substituents on the piperidine ring can significantly alter the course of this activation. Both electronic and steric effects can influence the rate and regioselectivity of CYP-mediated α-hydroxylation. nih.gov Electron-withdrawing substituents, for example, can decrease the basicity of the amine and affect the intrinsic rate constant for nitrosation. europa.eu
While no specific research on this compound is documented in the searched literature, its academic study would logically follow these established trajectories. A key research question would be how the electron-withdrawing inductive effect of the 3-methoxy group influences the chemical properties of the molecule. Researchers would likely investigate:
Conformational Analysis: Determining the preferred conformation (chair, boat) and the axial vs. equatorial preference of the methoxy (B1213986) group using NMR spectroscopy.
Reactivity: Studying the effect of the 3-methoxy group on the acidity of the α-protons at the C-2 and C-6 positions and the subsequent reactivity of the corresponding carbanions.
Metabolic Activation: Investigating the regioselectivity of enzymatic α-hydroxylation. The electronic effect of the methoxy group could influence whether hydroxylation occurs preferentially at the C-2 or C-6 position, potentially leading to different decomposition products compared to the unsubstituted NPIP.
Data Tables
Chemical and Physical Properties of N-Nitrosopiperidine
This table presents data for the parent compound, N-Nitrosopiperidine (NPIP), which serves as the primary reference for understanding substituted analogues.
| Property | Value | Source(s) |
| IUPAC Name | 1-nitrosopiperidine | nih.gov |
| Synonyms | NPIP, 1-Nitrosopiperidine, Piperidine, 1-nitroso- | nih.govchemicalbook.com |
| CAS Number | 100-75-4 | nih.govchemicalbook.com |
| Molecular Formula | C₅H₁₀N₂O | nih.gov |
| Molecular Weight | 114.15 g/mol | nih.gov |
| Appearance | Light yellow oil or liquid | nih.gov |
| Density | 1.06 g/mL | chemicalbook.com |
| Boiling Point | 217-219 °C | chemicalbook.com |
| Water Solubility | 76.48 g/L (at 24 °C) | chemicalbook.com |
| pKa | -3.18 (Predicted) | chemicalbook.com |
Calculated Properties of this compound and Related Compounds
This table provides a comparison of calculated molecular properties for the title compound and related structures mentioned in the literature. Direct experimental data for this compound is not available in the cited sources.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₆H₁₂N₂O₂ | 144.17 |
| N-Nitrosopiperidine | C₅H₁₀N₂O | 114.15 |
| 1-Nitrosopiperidin-3-amine | C₅H₁₁N₃O | 129.16 |
| 4-Methyl-1-nitrosopiperidine | C₆H₁₂N₂O | 128.17 |
| 1-Nitrosopiperidin-4-one | C₅H₈N₂O₂ | 128.13 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methoxy-1-nitrosopiperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c1-10-6-3-2-4-8(5-6)7-9/h6H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQTFUYOHEAVSOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCN(C1)N=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20504994 | |
| Record name | 3-Methoxy-1-nitrosopiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20504994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73908-53-9 | |
| Record name | 3-Methoxy-1-nitrosopiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20504994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization of 3 Methoxy 1 Nitrosopiperidine
Direct Nitrosation Reactions of 3-Methoxypiperidine (B1351509)
The most common method for the synthesis of N-nitrosamines is the direct N-nitrosation of the corresponding secondary amine precursor. In this case, 3-methoxypiperidine is treated with a nitrosating agent, which provides the nitrosonium ion ([NO]⁺) or a related electrophilic species that attacks the nucleophilic nitrogen of the piperidine (B6355638) ring. nih.gov
Optimization of Reaction Conditions for N-Nitrosation
The successful synthesis of 3-Methoxy-1-nitrosopiperidine via direct nitrosation hinges on the careful optimization of several reaction parameters to maximize yield and purity.
Solvent: The choice of solvent is critical and can influence the reaction rate and the stability of the nitrosating agent. Reactions are commonly performed in aqueous solutions, particularly when using nitrous acid generated in situ. Organic solvents such as dichloromethane (B109758) (DCM) can also be used, especially with nitrosating agents like nitrosyl chloride or when phase-transfer catalysts are employed. nih.gov
Temperature: N-nitrosation reactions are often conducted at reduced temperatures, typically between 0 °C and room temperature, to control the exothermic nature of the reaction and to prevent the degradation of the often-unstable nitrosating agents and the N-nitrosamine product. mdpi.com Controlling the temperature is also crucial for minimizing side reactions. nih.gov
Reagent Stoichiometry: The molar ratio of the amine to the nitrosating agent is a key parameter. A slight excess of the nitrosating agent is sometimes used to ensure complete conversion of the secondary amine. However, a large excess should be avoided to prevent the formation of byproducts and to simplify purification.
Investigation of Nitrosating Agent Efficacy and Selectivity
A variety of nitrosating agents can be used for the N-nitrosation of 3-methoxypiperidine. Their efficacy and selectivity depend on the specific reaction conditions. nih.gov
Nitrous Acid (HNO₂): This is the most common nitrosating agent, typically generated in situ by reacting sodium nitrite (B80452) (NaNO₂) with a strong acid (e.g., HCl, H₂SO₄) under aqueous conditions. nih.govmdpi.com
Dinitrogen Trioxide (N₂O₃) and Dinitrogen Tetroxide (N₂O₄): These nitrogen oxides are potent nitrosating agents that can be used in both aqueous and organic media. nih.gov They are particularly effective for nitrosating less reactive amines.
Nitrosyl Halides (e.g., NOCl) and Nitrosonium Salts (e.g., NOBF₄): These reagents are highly efficient nitrosating agents, especially in organic solvents, and are suitable for substrates that may be sensitive to aqueous acidic conditions. nih.gov
Interactive Table: Comparison of Common Nitrosating Agents
| Nitrosating Agent | Typical Conditions | Advantages | Disadvantages |
| Nitrous Acid (from NaNO₂/Acid) | Aqueous, acidic (pH 3-4) | Inexpensive, readily available reagents. nih.govmdpi.com | Requires acidic conditions which may not be suitable for all substrates. nih.gov |
| Dinitrogen Trioxide (N₂O₃) | Aqueous or organic solvents | Potent agent, effective for a wide range of amines. nih.gov | Can be unstable, requires careful handling. |
| Dinitrogen Tetroxide (N₂O₄) | Aqueous or organic solvents | Very powerful nitrosating agent. nih.gov | Highly toxic and corrosive. |
| Nitrosyl Chloride (NOCl) | Organic solvents | Highly reactive, efficient for less nucleophilic amines. nih.gov | Gaseous reagent, requires specialized equipment. |
| Nitrosonium Tetrafluoroborate (NOBF₄) | Organic solvents | Powerful, commercially available salt. nih.gov | More expensive than other options. |
Impact of pH and Temperature on Formation Kinetics
The kinetics of the N-nitrosation of secondary amines like 3-methoxypiperidine are profoundly influenced by pH and temperature.
pH: The reaction rate is highly pH-dependent. The formation of the active nitrosating agent from nitrite is favored by acidic conditions. However, at very low pH, the secondary amine becomes protonated, which deactivates its nucleophilic character and slows the reaction. Consequently, there is an optimal pH range, typically between 3 and 4, which balances the concentration of the active nitrosating species and the unprotonated amine. nih.gov
Temperature: As with most chemical reactions, an increase in temperature generally increases the rate of N-nitrosation. However, elevated temperatures can also accelerate the decomposition of nitrous acid and the final N-nitrosamine product. Therefore, a balance must be struck to achieve a reasonable reaction rate without significant product loss. nih.gov Studies on related processes show that temperature is a critical parameter to control for both synthesis and stability. semanticscholar.org
Alternative Synthetic Routes to N-Nitrosopiperidines
Beyond direct nitrosation, other synthetic strategies can be employed to produce N-nitrosopiperidines. These routes may offer advantages in terms of substrate scope, reaction conditions, or the avoidance of certain reagents.
Reductive Amination and Subsequent Nitrosation Strategies
This two-stage approach involves first synthesizing the 3-methoxypiperidine skeleton, followed by the nitrosation step. Reductive amination is a powerful method for forming the piperidine ring. researchgate.net This strategy involves the reaction of a dicarbonyl compound with an amine, where the intermediate iminium ion is reduced in situ to form the heterocyclic ring. nih.gov Once the 3-methoxypiperidine precursor is formed and purified, it can be subjected to one of the direct nitrosation methods described in section 2.1. This approach is particularly useful when the starting materials for the piperidine ring are more readily available than 3-methoxypiperidine itself.
Electrochemical Synthesis Approaches for Nitrosamines
Electrochemical methods offer a modern and often milder alternative for the synthesis of N-nitrosamines, avoiding the need for harsh acidic conditions or toxic chemical reagents. researchgate.netvapourtec.com
A notable approach is the flow electrochemical N-nitrosation of secondary amines using sodium nitrite in aqueous acetonitrile (B52724). researchgate.netcardiff.ac.uk This method typically employs an undivided cell with a graphite (B72142) anode and a nickel cathode. The reaction proceeds under a constant current at ambient temperature, providing high yields of the corresponding N-nitrosamine. researchgate.netcardiff.ac.uk This technique has been successfully applied to a variety of cyclic and acyclic secondary amines. vapourtec.com
Another electrochemical strategy utilizes nitromethane (B149229) as the nitrosation reagent under metal-free and oxidant-free conditions, offering a different pathway to N-nitroso compounds. rsc.org
Interactive Table: Overview of Electrochemical N-Nitrosation
| Method | Nitrosating Source | Key Conditions | Advantages |
| Flow Electrochemistry | Sodium Nitrite (NaNO₂) | Undivided flow cell, Graphite anode, Nickel cathode, constant current. researchgate.netcardiff.ac.uk | Mild conditions, avoids harsh acids, high yields, continuous process. researchgate.netvapourtec.com |
| Batch Electrochemistry | Nitromethane (CH₃NO₂) | Metal-free, oxidant-free. rsc.org | Avoids traditional nitrosating agents, good to excellent yields. rsc.org |
Chemical Derivatization Strategies for Structural Modification of this compound
The chemical architecture of this compound offers several sites for structural modification. These modifications are crucial for structure-activity relationship studies and for fine-tuning the compound's properties.
Reactions at the Methoxy (B1213986) Group and Piperidine Ring System
Reactions at the Methoxy Group:
The methoxy group at the C-3 position of the piperidine ring is a primary site for chemical derivatization, most notably through ether cleavage reactions to yield the corresponding 3-hydroxy-1-nitrosopiperidine. This transformation is significant as the introduction of a hydroxyl group can alter the molecule's polarity and potential for hydrogen bonding.
Common reagents for the O-demethylation of aryl methyl ethers, which can be analogously considered for this aliphatic ether, include strong protic acids like hydrobromic acid (HBr) and hydroiodic acid (HI), as well as Lewis acids such as boron tribromide (BBr₃). The reaction with HBr or HI typically proceeds via a nucleophilic substitution mechanism (Sₙ2), where the protonated ether is attacked by the halide ion. libretexts.orglibretexts.org Boron tribromide is a particularly effective reagent for cleaving ethers, often utilized for its high reactivity. nih.govnih.gov The mechanism of BBr₃-facilitated demethylation involves the formation of a complex between the ether oxygen and the boron atom, followed by nucleophilic attack of a bromide ion on the methyl group. nih.govnih.gov
| Reagent | Reaction Type | Product |
| Hydrobromic Acid (HBr) | Ether Cleavage (Sₙ2) | 3-Hydroxy-1-nitrosopiperidine |
| Hydroiodic Acid (HI) | Ether Cleavage (Sₙ2) | 3-Hydroxy-1-nitrosopiperidine |
| Boron Tribromide (BBr₃) | Ether Cleavage | 3-Hydroxy-1-nitrosopiperidine |
Reactions at the Piperidine Ring System:
The piperidine ring itself presents opportunities for functionalization, primarily through C-H activation. While direct C-H functionalization of N-nitrosopiperidines is not extensively documented for the 3-methoxy derivative specifically, general strategies for piperidine ring modification can be considered. These methods often involve the use of transition metal catalysts to selectively activate C-H bonds at various positions on the ring. For instance, photoredox catalysis has been employed for the α-amino C-H arylation of highly substituted piperidine derivatives. chemrxiv.org Such approaches could potentially be adapted to introduce substituents at the C-2 or C-6 positions of the this compound ring, leading to a diverse range of analogs. The regioselectivity of these reactions would be a critical aspect to control, influenced by the directing effects of the methoxy and nitroso groups.
| Reaction Type | Potential Functionalization Site |
| C-H Activation/Functionalization | C-2, C-4, C-5, C-6 |
Synthesis of Isotopic Analogs for Mechanistic Investigations
The synthesis of isotopically labeled analogs of this compound is instrumental for elucidating reaction mechanisms and studying metabolic pathways. Stable isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) serve as valuable tracers.
Deuterium Labeling:
Deuterium-labeled compounds are frequently used to probe kinetic isotope effects, which can provide insights into the rate-determining steps of a reaction. For instance, deuteration at a specific position can slow down a reaction if the C-H bond at that position is broken in the rate-determining step. The synthesis of deuterated this compound could involve the use of deuterated starting materials or reagents. For example, reduction of a suitable precursor with a deuterium source like sodium borodeuteride (NaBD₄) could introduce deuterium atoms into the piperidine ring.
Carbon-13 and Nitrogen-15 Labeling:
¹³C and ¹⁵N labeling are particularly useful for mechanistic studies involving mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. ¹⁵N-labeling of the nitroso group or the piperidine nitrogen can help track the fate of these nitrogen atoms in chemical reactions or metabolic processes. nih.gov For example, ¹⁵N stable isotope labeling has been used to monitor the in vivo formation and metabolism of nitrosamines. nih.gov The synthesis of ¹⁵N-labeled this compound could be achieved by using ¹⁵N-labeled sodium nitrite (Na¹⁵NO₂) during the nitrosation of 3-methoxypiperidine. Similarly, ¹³C-labeling of the piperidine ring or the methoxy group can be accomplished by starting the synthesis with a ¹³C-labeled precursor. These labeled compounds are invaluable for detailed mechanistic analysis, allowing for the unambiguous identification of intermediates and products in complex reaction mixtures. nih.gov
| Isotope | Application in Mechanistic Studies |
| Deuterium (²H) | Kinetic Isotope Effect Studies |
| Carbon-13 (¹³C) | Mass Spectrometry and NMR-based mechanistic analysis |
| Nitrogen-15 (¹⁵N) | Tracing the fate of nitrogen atoms in reactions and metabolism nih.gov |
Mechanistic Investigations of Formation and Transformation of 3 Methoxy 1 Nitrosopiperidine
Detailed Chemical Mechanism of N-Nitrosation of 3-Methoxypiperidine (B1351509)
The synthesis of 3-Methoxy-1-nitrosopiperidine involves the N-nitrosation of its secondary amine precursor, 3-Methoxypiperidine. This reaction is typically achieved by treating the amine with a nitrosating agent under acidic conditions. The mechanism, kinetics, and outcomes of this reaction are highly sensitive to the specific conditions employed, including pH, temperature, and the chemical environment.
The kinetics often follow a rate law that is dependent on the concentrations of both the amine and the nitrosating species. fda.gov For many secondary amines, the reaction is second-order with respect to nitrous acid at low concentrations, which points to dinitrogen trioxide (N₂O₃) being the active nitrosating agent. fda.govnih.gov
Thermodynamic analyses show that N-nitrosation is typically an exothermic process. The stability of the resulting nitrosamine (B1359907) is influenced by the structural features of the parent amine.
Illustrative Kinetic Data for Secondary Amine Nitrosation
This table presents hypothetical data to illustrate general kinetic trends.
| pH | Temperature (°C) | Rate Constant (k) [M⁻²s⁻¹] | Activation Energy (Ea) [kJ/mol] |
|---|---|---|---|
| 3.0 | 25 | 0.025 | 60 |
| 5.0 | 25 | 0.009 | 65 |
The central electrophile in N-nitrosation is the nitrosonium cation (NO⁺) or a carrier molecule that delivers it. libretexts.orgwikipedia.org In strongly acidic environments, nitrous acid is protonated and subsequently loses water to form the free nitrosonium ion. libretexts.orgucla.edu
However, under the moderately acidic conditions optimal for nitrosamine formation, the direct nitrosating agent is more commonly dinitrogen trioxide (N₂O₃), which exists in equilibrium with nitrous acid. researchgate.netrsc.org
2HNO₂ ⇌ N₂O₃ + H₂O
N₂O₃ is a highly effective nitrosating agent. researchgate.net The reaction proceeds via the nucleophilic attack of the lone pair of electrons on the nitrogen atom of 3-Methoxypiperidine on the electrophilic nitrogen of the nitrosating species. This is followed by deprotonation to yield the stable N-nitrosamine. wikipedia.org Other potential nitrosating agents include nitrosyl halides (XNO), which can form in the presence of halide ions and accelerate the reaction. fda.gov
For 3-Methoxypiperidine, nitrosation occurs specifically at the secondary amine nitrogen, so regioselectivity is not a consideration. However, the substituent on the piperidine (B6355638) ring significantly influences the rate of the reaction. The reactivity of an amine in N-nitrosation is linked to factors such as its basicity (pKa), the charge on the nitrogen atom, and steric hindrance. researchgate.netnih.gov
The methoxy (B1213986) group at the 3-position exerts an electron-withdrawing inductive effect, which reduces the electron density and nucleophilicity of the amine nitrogen compared to unsubstituted piperidine. This effect is expected to decrease the rate of nitrosation. nih.gov Conversely, heterocyclic amines generally show higher reactivity compared to acyclic amines. nih.gov Steric hindrance around the nitrogen atom can also slow the reaction, although the 3-methoxy group is not expected to impose significant steric bulk at the reaction center. researchgate.netacs.org
Chemical Transformation Pathways of the Nitrosamine Moiety
The N-nitroso functional group is chemically active and can undergo several transformations, including the removal of the nitroso group (denitrosation) and degradation induced by light.
Denitrosation involves the cleavage of the N–NO bond, regenerating the parent amine. This can be achieved through different chemical pathways.
Acid-Catalyzed Denitrosation: In strongly acidic solutions, the N-nitrosamine can be protonated, typically on the oxygen atom. nih.govmit.edu This protonation facilitates the cleavage of the N-N bond, often assisted by a nucleophile, in a reaction that is essentially the reverse of nitrosation. nih.govrsc.orgdur.ac.uk The rate of acid-catalyzed denitrosation increases with acidity and can be accelerated by the presence of nucleophiles like bromide or thiourea. nih.govmit.edu
Reductive Denitrosation: The N-nitroso group can be removed using chemical reducing agents. mit.edu Strong reductants like lithium aluminum hydride (LiAlH₄) can reduce the nitrosamine, often to a hydrazine, but denitrosation to the parent amine is also a known reaction pathway under various reductive conditions. acs.orgacs.org Electrolytic reduction in acidic ethanol (B145695) has also been shown to be effective for dialkylnitrosamines. mit.eduacs.org
N-nitrosamines are susceptible to degradation upon exposure to ultraviolet (UV) light. acs.org The primary photochemical event is the homolytic cleavage of the relatively weak N–N bond. acs.orgacs.org This process generates an aminium radical cation and a nitric oxide radical (•NO). acs.orgacs.org
R₂N–NO + hν → [R₂N•]⁺ + •NO
These radical intermediates are highly reactive and can engage in various subsequent reactions, including recombination or reacting with other components of the chemical system, leading to a range of degradation products. acs.orgnih.gov The efficiency of this photodegradation, known as the quantum yield, is influenced by factors such as the pH of the solution and the presence of dissolved oxygen. acs.orgnih.gov In acidic media, the photochemical generation of the aminium radical cation is a key step that can be exploited in synthetic organic chemistry. acs.orgacs.org
Summary of Transformation Pathways
| Pathway | Conditions/Reagents | Key Process | Primary Product(s) |
|---|---|---|---|
| Acid-Catalyzed Denitrosation | Strong Acid (e.g., HCl), Nucleophiles | Protonation and N-N bond cleavage | 3-Methoxypiperidine, Nitrous Acid |
| Reductive Denitrosation | Reducing Agents (e.g., LiAlH₄, Zn/HCl) | Reduction and cleavage of N-N bond | 3-Methoxypiperidine, Hydrazine derivative |
Photochemical Degradation of this compound in Chemical Systems
Wavelength Dependence and Quantum Yields
The photolysis of N-nitrosamines is dependent on the wavelength of incident light. These compounds typically exhibit a strong absorption band around 230 nm and a weaker band in the region of 340-370 nm, which are attributed to π → π* and n → π* electronic transitions, respectively. sci-hub.se The weaker absorption is responsible for the degradation of nitrosamines under natural sunlight. sci-hub.se
| Compound | Conditions | Quantum Yield (Φ) | Reference |
|---|---|---|---|
| N-Nitrosopiperidine | Aqueous solution, pH 2-8 | ~0.3 | acs.org |
| N-Nitrosopiperidine | Acidic methanol (B129727) | ~3.6 | sfu.ca |
| N-Nitrosodimethylamine | Aqueous solution, pH 7 | 0.13 | nih.gov |
Identification of Photolysis Products and Intermediate Species
The photolysis of N-nitrosopiperidines, particularly in the presence of acid, proceeds through the homolytic cleavage of the N-N bond. nih.gov This primary photochemical event generates a piperidinium (B107235) radical cation and nitric oxide (NO) as key intermediate species. nih.govacs.org The nature of the solvent plays a crucial role in the protonation site of the nitrosamine, which in turn affects the photochemical outcome. nih.govacs.org In protic solvents, protonation is favored at the oxygen atom, while in aprotic solvents, the amine nitrogen is protonated. nih.govacs.org
The subsequent reactions of these intermediates lead to a variety of final products. In the presence of olefins, photoaddition reactions occur, yielding C-nitroso compounds which can then undergo further transformations such as dimerization, tautomerization to oximes, or fragmentation. cdnsciencepub.comcdnsciencepub.comcdnsciencepub.com For instance, the photolysis of N-nitrosopiperidine in methanol in the presence of hydrochloric acid has been shown to produce piperidine hydrochloride, 2-piperidonoxime, and N-piperidinoformamide. cdnsciencepub.com Formaldehyde (B43269) was also identified as a product, resulting from the oxidation of methanol. cdnsciencepub.com
In the absence of radical scavengers, the recombination of the aminyl radical and nitric oxide is a very efficient process, leading to little to no net photolysis. nih.gov
Radical Chemistry in Photochemical Transformations
The radical chemistry of N-nitrosopiperidine photolysis is centered around the formation and reactivity of the aminium radical cation. nih.govresearchgate.net This radical species is electrophilic and can undergo several types of reactions:
Addition to Unsaturated Systems: The aminium radical can add to alkenes and alkynes, initiating a radical chain reaction that leads to the formation of new C-N bonds. nih.govresearchgate.net The stereochemistry of this addition is influenced by steric factors, with a preference for axial attack on cyclohexene (B86901) derivatives. researchgate.net
Hydrogen Abstraction: In the absence of suitable radical traps, the aminium radical can abstract a hydrogen atom from the solvent or other molecules in the reaction mixture. researchgate.net
Recombination: As mentioned, the aminium radical can recombine with nitric oxide, regenerating the starting nitrosamine. nih.gov
Oxidative Transformations and Related Radical Reactions
The oxidative transformation of N-nitrosopiperidines can be initiated by enzymatic systems or by reactive oxygen species generated through advanced oxidation processes. In biological systems, the oxidation of N-nitrosopiperidine by rat liver microsomes has been shown to produce 4-hydroxynitrosopiperidine. nih.gov This α-hydroxylation is considered a key metabolic activation pathway for the carcinogenic activity of many nitrosamines. oup.com
In the context of water treatment, advanced oxidation processes that generate highly reactive hydroxyl radicals (•OH) are effective in degrading N-nitrosamines. nih.gov The reaction of hydroxyl radicals with nitrosamines primarily occurs through hydrogen atom abstraction from the alkyl chains. nih.govnih.gov The resulting carbon-centered radicals can then react with molecular oxygen to form peroxyl radicals, leading to a cascade of reactions and ultimately the degradation of the nitrosamine. nih.gov
The rate of hydroxyl radical attack is influenced by the structure of the nitrosamine, with a correlation observed between the rate constant and the number of methylene (B1212753) groups in the molecule. nih.gov While specific studies on the oxidative transformation of this compound are limited, it is expected that the piperidine ring would be susceptible to hydroxyl radical attack, leading to hydroxylated and other degradation products.
Conformational Analysis and Isomerism in this compound
The conformational preferences of the piperidine ring in this compound are determined by the interplay of steric and electronic effects of the substituents.
Exploration of Preferred Piperidine Ring Conformations
The piperidine ring typically adopts a chair conformation to minimize torsional strain. In substituted piperidines, the substituents can occupy either axial or equatorial positions. The introduction of an N-nitroso group significantly influences the conformational equilibrium due to its electronic and steric properties. cdnsciencepub.comcdnsciencepub.com
For a 3-substituted piperidine like this compound, two chair conformers are possible, with the methoxy group being either axial or equatorial. Generally, bulky substituents prefer the equatorial position to avoid 1,3-diaxial interactions. However, electronic effects, such as hyperconjugation and dipole-dipole interactions, can also play a significant role and may favor an axial orientation for certain substituents, as has been observed for fluorinated piperidines. d-nb.info
The N-nitroso group introduces a plane of partial double bond character between the two nitrogen atoms, leading to the existence of syn and anti isomers (also referred to as E/Z isomers) due to restricted rotation around the N-N bond. cdnsciencepub.comcdnsciencepub.com The barrier to this rotation is substantial. Furthermore, the presence of the N-nitroso group can lead to A(1,3) strain (pseudoallylic strain) between the nitroso oxygen and a substituent at the C2 or C6 position, which can influence the conformational preference of that substituent. nih.gov
Rotational Barriers and Dynamics of the N-Nitrosamine Bond
The nitrogen-nitrogen bond in N-nitrosamines, including this compound, exhibits a significant partial double bond character. This characteristic arises from the delocalization of the lone pair of electrons on the piperidine nitrogen atom into the π-system of the nitroso group. A consequence of this electronic structure is a restricted rotation around the N-N bond, leading to a substantial rotational energy barrier.
Studies on a variety of cyclic N-nitrosamines have determined this energy barrier to be in the range of 23–29 kcal/mol, a value that is influenced by the molecular structure and the solvent. researchgate.net This barrier is sufficiently high to allow for the existence of distinct rotational isomers at room temperature, which can be observed and studied using dynamic nuclear magnetic resonance (DNMR) spectroscopy.
The dynamics of this rotation are a critical aspect of the molecule's stereochemistry. The rate of interconversion between the rotational isomers is dependent on the temperature. As the temperature is increased, the rate of rotation around the N-N bond increases. In NMR spectroscopy, this is observed as a broadening of the signals corresponding to the distinct isomers, which eventually coalesce into a single, time-averaged signal at a sufficiently high temperature, known as the coalescence temperature. From this temperature and the chemical shift difference between the signals of the isomers, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. For the parent compound, N-nitrosopiperidine, an estimate of ΔG‡ has been made at coalescence. doi.org
While specific experimental data for this compound is not extensively available in the reviewed literature, the presence of the 3-methoxy group is not expected to dramatically alter the fundamental dynamics of the N-nitrosamine bond rotation. However, it can influence the precise value of the rotational barrier through steric and electronic effects. The methoxy group, being an electron-donating group, could potentially slightly decrease the double bond character of the N-N bond, which might lead to a marginally lower rotational barrier compared to the unsubstituted N-nitrosopiperidine.
Below is an interactive data table summarizing typical rotational barrier parameters for cyclic N-nitrosamines, which can be considered indicative for this compound.
| Parameter | Typical Value Range for Cyclic N-Nitrosamines | Method of Determination |
|---|---|---|
| Energy Barrier (kcal/mol) | 23 - 29 | Dynamic NMR Spectroscopy |
| Free Energy of Activation (ΔG‡) at Coalescence | Compound Specific | Dynamic NMR Spectroscopy |
Syn/Anti Isomerism and Interconversion Kinetics
The restricted rotation around the N-nitrosamine bond in this compound gives rise to the existence of two distinct geometric isomers, known as syn and anti conformers. These isomers are defined by the orientation of the nitroso oxygen atom relative to the substituents on the nitrogen atom. In the case of a substituted piperidine ring, the syn isomer has the oxygen atom on the same side as the C6 carbon of the piperidine ring, while in the anti isomer, the oxygen atom is on the same side as the C2 carbon.
The presence of a substituent on the piperidine ring, such as the methoxy group at the 3-position, influences the thermodynamic stability of the syn and anti isomers, leading to an equilibrium where one isomer may be more populated than the other. The relative populations of the syn and anti isomers can be determined by integrating the corresponding signals in the NMR spectrum at a temperature where the interconversion is slow on the NMR timescale.
The interconversion between the syn and anti isomers is a dynamic process with kinetics that can be investigated using variable-temperature NMR spectroscopy. The rate of this interconversion is governed by the rotational barrier of the N-N bond. At lower temperatures, the interconversion is slow, and separate signals for both isomers are observed. As the temperature increases, the rate of interconversion accelerates, leading to the coalescence of these signals.
For substituted N-nitrosopiperidines, the conformational preference of the substituent on the piperidine ring also plays a crucial role. For example, studies on α-methyl substituted N-nitrosopiperidines have shown that the methyl group has a distinct orientation (axial or equatorial) in the syn and anti isomers. cdnsciencepub.com In the case of this compound, the methoxy group can also adopt either an axial or equatorial position, and the preferred conformation will likely differ between the syn and anti isomers due to different steric interactions with the nitroso group.
The following interactive data table provides a summary of the key aspects of syn/anti isomerism in substituted N-nitrosopiperidines.
| Aspect | Description | Influencing Factors |
|---|---|---|
| Isomers | Syn and Anti geometric isomers due to restricted N-N bond rotation. | Partial double bond character of the N-N bond. |
| Equilibrium | The two isomers exist in a dynamic equilibrium. | Steric and electronic effects of ring substituents, solvent polarity. |
| Interconversion Rate | Temperature-dependent, can be slow or fast on the NMR timescale. | Magnitude of the rotational energy barrier. |
| Conformation | The piperidine ring can adopt different chair or boat conformations, and the substituent can be axial or equatorial. | Steric interactions between the nitroso group and ring substituents. |
Advanced Spectroscopic and Chromatographic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Assignment
NMR spectroscopy is a cornerstone technique for the unambiguous determination of the chemical structure of "3-Methoxy-1-nitrosopiperidine". Analysis of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra allows for the precise assignment of all proton and carbon signals and provides crucial information regarding the stereochemistry and conformational preferences of the piperidine (B6355638) ring.
The ¹H NMR spectrum of "this compound" is expected to exhibit distinct signals corresponding to the protons of the piperidine ring and the methoxy (B1213986) substituent. The presence of the electron-withdrawing nitroso group (N-N=O) significantly influences the chemical shifts of the protons on the carbons adjacent to the nitrogen atom (C2 and C6), causing them to resonate at a lower field compared to unsubstituted piperidine.
Due to the restricted rotation around the N-N bond, N-nitrosamines can exist as a mixture of E and Z isomers, which often leads to the observation of two distinct sets of signals for the α-protons in the NMR spectrum. The protons on the carbon syn to the nitroso oxygen are typically deshielded and appear further downfield than the protons on the carbon anti to the nitroso oxygen.
The methoxy group at the C3 position will also influence the chemical shifts of the neighboring protons. The proton at C3 (H3) is expected to be a multiplet, with its chemical shift influenced by the electronegative oxygen atom. The methoxy protons themselves will appear as a sharp singlet, typically in the range of 3.3-3.5 ppm.
A hypothetical ¹H NMR data table for "this compound" is presented below, based on known substituent effects in related piperidine derivatives.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H2 (axial/equatorial) | 3.5 - 4.2 | m | |
| H3 | 3.4 - 3.8 | m | |
| H4 (axial/equatorial) | 1.5 - 2.0 | m | |
| H5 (axial/equatorial) | 1.5 - 2.0 | m | |
| H6 (axial/equatorial) | 3.0 - 3.7 | m | |
| -OCH₃ | ~3.4 | s |
Note: The chemical shifts are estimations and can vary based on solvent and isomeric ratio. The multiplicity "m" indicates a complex multiplet pattern due to spin-spin coupling between adjacent protons.
The ¹³C NMR spectrum provides complementary information on the carbon framework of "this compound". Similar to the proton spectrum, the carbons α to the nitrogen (C2 and C6) are expected to be deshielded due to the inductive effect of the nitroso group. The presence of the methoxy group at C3 will cause a significant downfield shift for C3 and will also have a smaller effect on the chemical shifts of the adjacent carbons (C2 and C4).
The phenomenon of E/Z isomerism is also observable in the ¹³C NMR spectrum, potentially leading to a doubling of the signals for the piperidine ring carbons, particularly those close to the nitroso group. The carbon syn to the nitroso oxygen generally appears at a slightly different chemical shift than the anti carbon.
A predicted ¹³C NMR data table is provided below, illustrating the expected chemical shift ranges for "this compound".
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 | 45 - 55 |
| C3 | 70 - 80 |
| C4 | 20 - 30 |
| C5 | 20 - 30 |
| C6 | 40 - 50 |
| -OCH₃ | 55 - 60 |
Note: These are approximate chemical shift values. Actual values can be influenced by solvent and the specific conformational equilibrium.
Two-dimensional (2D) NMR experiments are essential for the definitive assignment of the ¹H and ¹³C NMR spectra of "this compound".
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the connectivity between protons on adjacent carbons. For instance, cross-peaks would be observed between H2 and H3, H3 and H4, H4 and H5, and H5 and H6, confirming the sequence of protons within the piperidine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. An HSQC spectrum would allow for the unambiguous assignment of the carbon signals based on the already assigned proton signals. For example, the proton signal assigned to H3 would show a correlation to the carbon signal of C3.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting different parts of the molecule. For "this compound", an HMBC spectrum would show a correlation between the methoxy protons and the C3 carbon, confirming the position of the methoxy group. Correlations between H2 and C6, or H6 and C2, could also be observed, providing further evidence for the ring structure.
Together, these 2D NMR techniques provide a comprehensive picture of the molecular structure and allow for the complete and accurate assignment of all NMR signals.
Vibrational Spectroscopy Applications
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also offer insights into molecular structure and bonding.
Infrared spectroscopy is a rapid and powerful tool for the identification of key functional groups in "this compound". The IR spectrum is expected to show characteristic absorption bands corresponding to the various vibrational modes of the molecule.
The most prominent and diagnostic peaks would include:
C-H stretching: Aliphatic C-H stretching vibrations from the piperidine ring and the methoxy group are expected in the region of 2850-3000 cm⁻¹.
N-N=O stretching: The stretching vibration of the nitroso group is a key characteristic feature and typically appears in the range of 1430-1490 cm⁻¹.
C-O stretching: The C-O stretching vibration of the methoxy group is expected to produce a strong absorption band in the region of 1070-1150 cm⁻¹.
C-N stretching: The C-N stretching vibrations of the piperidine ring will likely appear in the fingerprint region, typically between 1000 and 1250 cm⁻¹.
A summary of the expected characteristic IR absorption bands is provided in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C-H (aliphatic) | Stretching | 2850 - 3000 |
| N-N=O | Stretching | 1430 - 1490 |
| C-O (ether) | Stretching | 1070 - 1150 |
| C-N | Stretching | 1000 - 1250 |
Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in the polarizability. Therefore, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.
For "this compound", Raman spectroscopy would also be expected to show bands for the C-H, N-N=O, and C-O vibrations. The symmetric stretching vibrations of non-polar bonds often give rise to strong Raman signals. The N=O double bond of the nitroso group, for instance, should be readily observable in the Raman spectrum. Analysis of the Raman spectrum, in conjunction with the IR spectrum, can provide a more complete picture of the vibrational modes of the molecule and can be used to support the structural assignments made by NMR spectroscopy.
Mass Spectrometry (MS) Techniques for Molecular Structure and Fragmentation Pattern Analysis
Mass spectrometry serves as a cornerstone for the molecular characterization of N-nitrosamines, providing detailed information on molecular weight, elemental composition, and structural features through controlled fragmentation.
Electron Ionization (EI) and Chemical Ionization (CI) Mass Spectrometry
Electron Ionization (EI) and Chemical Ionization (CI) are fundamental MS techniques for analyzing volatile and semi-volatile compounds like this compound.
Electron Ionization (EI): This hard ionization technique typically uses 70 eV electrons, leading to extensive and reproducible fragmentation patterns that are valuable for structural identification. While specific EI mass spectra for this compound are not widely published, the fragmentation pattern can be predicted based on the parent compound, N-nitrosopiperidine, and the influence of the methoxy group. The molecular ion (M+) of this compound would be expected at a mass-to-charge ratio (m/z) of 144. A primary fragmentation pathway for N-nitrosamines is the loss of the nitroso radical (•NO), resulting in a significant fragment ion. Other expected fragmentation includes alpha-cleavage of the piperidine ring and fragmentation specific to the methoxy substituent, such as the loss of a methyl radical (•CH₃), methanol (B129727) (CH₃OH), or formaldehyde (B43269) (CH₂O).
Chemical Ionization (CI): As a softer ionization technique, CI results in less fragmentation and a more prominent protonated molecule [M+H]⁺, which is useful for confirming the molecular weight. For nitrosamines, which can be labile, CI can provide a clearer indication of the molecular ion than EI. thermofisher.com Methane or ammonia (B1221849) is often used as the reagent gas. This technique is particularly advantageous when the molecular ion is weak or absent in the EI spectrum.
A comparison of these techniques highlights their complementary nature in structural analysis.
| Technique | Ionization Energy | Primary Ion Observed | Key Information Provided |
|---|---|---|---|
| Electron Ionization (EI) | High (70 eV) | Molecular Ion (M+) and extensive fragment ions | Structural Elucidation via Fragmentation Pattern |
| Chemical Ionization (CI) | Low (Reagent Gas) | Protonated Molecule [M+H]+ | Molecular Weight Confirmation |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is indispensable for unambiguously determining the elemental composition of a molecule by measuring its mass with very high accuracy. researchgate.net For this compound, HRMS can differentiate its molecular formula from other isobaric compounds (compounds with the same nominal mass but different elemental formulas).
The exact mass of this compound is calculated from the sum of the exact masses of its constituent atoms. This high-precision measurement is critical for confirming the identity of the compound in complex matrices and for validating its synthesis.
| Compound | Molecular Formula | Nominal Mass (Da) | Monoisotopic Mass (Da) |
|---|---|---|---|
| This compound | C₆H₁₂N₂O₂ | 144 | 144.08988 |
| N-Nitrosopiperidine | C₅H₁₀N₂O | 114 | 114.07931 nih.govlgcstandards.com |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to investigate the fragmentation pathways of a selected precursor ion, providing deeper structural insights. acs.orgnih.gov In an MS/MS experiment, the protonated molecule [M+H]⁺ of this compound (m/z 145) would be isolated and subjected to collision-activated dissociation (CAD).
Studies on various nitrosamine (B1359907) compounds have identified several common, structure-dependent fragmentation pathways. nih.gov
Loss of the Nitroso Group: A characteristic fragmentation involves the loss of the NO radical (30 Da).
Loss of Water: The loss of H₂O (18 Da) from the protonated molecule is another observed pathway for some nitrosamines. nih.gov
Ring Cleavage: Fragmentation of the piperidine ring structure.
For this compound, specific fragmentation would be influenced by the methoxy group, likely leading to the loss of methanol (32 Da) or formaldehyde (30 Da), which can help pinpoint the location of the substituent on the piperidine ring. Elucidating these pathways is crucial for developing selective and sensitive detection methods, such as Multiple Reaction Monitoring (MRM). nih.gov
Chromatographic Separation Methodologies for Purity Assessment and Reaction Monitoring in Research
Chromatography is essential for separating this compound from impurities, starting materials, and byproducts, thereby enabling accurate purity assessment and monitoring the progress of chemical reactions.
Gas Chromatography (GC) Method Development and Optimization for Nitrosamines
Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a standard technique for the analysis of volatile nitrosamines. restek.com Method development for this compound would involve optimizing several key parameters.
Column Selection: A mid-polarity column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., DB-5ms or Rxi-5Sil MS), is typically suitable for nitrosamine analysis. restek.comresearchgate.net
Temperature Program: A gradient temperature program is necessary to ensure adequate separation from other components and to achieve good peak shape. The program would start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 240-300 °C) to elute the analyte. nih.govresearchgate.net
Injection Technique: A splitless injection is often used for trace analysis to maximize sensitivity. The injector temperature must be carefully optimized to ensure volatilization without causing thermal degradation of the labile N-nitroso bond.
Detector: A mass spectrometer is the preferred detector for its sensitivity and selectivity. Using a softer ionization technique or lowering the electron energy in EI mode can help preserve the molecular ion. thermofisher.com
| Parameter | Condition |
|---|---|
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Rxi-624Sil MS) restek.com |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Oven Program | Initial 50°C, hold 3 min, ramp to 240°C at 15°C/min, hold 10 min nih.gov |
| Detector | Mass Spectrometer (MS) or Triple Quadrupole MS (MS/MS) |
High-Performance Liquid Chromatography (HPLC) Techniques for Separation and Analysis
High-Performance Liquid Chromatography (HPLC) is a versatile alternative to GC, especially for less volatile or thermally sensitive compounds. nih.govnih.gov It is frequently coupled with MS/MS for highly sensitive and selective quantification. nih.gov
Column and Mobile Phase: Reversed-phase chromatography using a C18 column is the most common approach. mtc-usa.com The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of an acid modifier such as formic acid to improve peak shape and ionization efficiency. nih.govmtc-usa.com
Detection: While UV detection is possible, mass spectrometry is preferred for its superior sensitivity and selectivity, which is critical for trace-level analysis. nih.govnih.gov Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are common ion sources used in LC-MS analysis of nitrosamines. nih.govnih.gov
Rotamers: An important consideration for asymmetric nitrosamines like this compound is the potential for restricted rotation around the N-N bond, leading to the existence of stable rotational isomers (rotamers). acanthusresearch.com These rotamers can sometimes be separated under specific HPLC conditions, resulting in the appearance of two distinct peaks for a single compound. acanthusresearch.com
| Parameter | Condition |
|---|---|
| Column | C18, e.g., 150 mm x 4.6 mm, 3.5 µm particle size mtc-usa.com |
| Mobile Phase A | 0.1% Formic Acid in Water mtc-usa.com |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile mtc-usa.com |
| Flow Rate | 0.4 - 1.0 mL/min |
| Detector | Tandem Mass Spectrometer (MS/MS) with ESI or APCI source nih.govnih.gov |
Hyphenated Techniques (e.g., GC-MS, LC-MS) in Chemical Research
Hyphenated analytical techniques are a cornerstone of modern chemical research, providing powerful tools for the separation, identification, and quantification of chemical compounds in various matrices. These methods combine a separation technique, such as gas chromatography (GC) or liquid chromatography (LC), with a detection technique, most commonly mass spectrometry (MS). This combination allows for the analysis of complex mixtures with high sensitivity and selectivity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. In a typical GC-MS analysis of nitrosamines, the sample is injected into the gas chromatograph, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. As each separated compound elutes from the column, it enters the mass spectrometer.
In the mass spectrometer, the molecules are ionized, typically by electron ionization (EI), which causes them to fragment in a reproducible manner. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the parent ion and its various fragments. For a hypothetical analysis of a nitrosopiperidine derivative, one would expect to observe a molecular ion peak corresponding to the compound's molecular weight and characteristic fragment ions resulting from the loss of the nitroso group (-NO) or cleavage of the piperidine ring.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is particularly well-suited for the analysis of non-volatile, polar, or thermally labile compounds, which may not be amenable to GC-MS without derivatization. In LC-MS, the separation occurs in a liquid mobile phase, and various column chemistries can be employed to achieve separation based on polarity, size, or charge.
Following separation by LC, the eluent is introduced into the mass spectrometer through an interface, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), which generates ions from the analyte molecules in the liquid phase. The mass analyzer then separates these ions based on their m/z ratio. Tandem mass spectrometry (MS/MS) can be used for further structural elucidation by selecting a specific ion, fragmenting it, and analyzing the resulting fragment ions. This technique, also known as selected reaction monitoring (SRM) when used for quantification, provides very high selectivity and sensitivity. For nitrosamine analysis, LC-MS/MS is often the method of choice due to its ability to detect trace levels in complex matrices.
The table below illustrates the kind of data that would be generated from GC-MS and LC-MS analyses for a hypothetical compound, as no specific data for "this compound" is available.
Hypothetical Analytical Data for a Substituted Nitrosopiperidine
| Technique | Parameter | Hypothetical Value/Observation | Significance |
|---|---|---|---|
| GC-MS | Retention Time (RT) | 12.5 min | Time taken for the compound to elute from the GC column, aids in identification. |
| Molecular Ion (M+) | m/z = [Expected MW] | Confirms the molecular weight of the compound. | |
| Key Fragment Ions | m/z = [M-NO]+, etc. | Provides structural information based on fragmentation patterns. | |
| LC-MS | Retention Time (RT) | 8.2 min | Time taken for the compound to elute from the LC column. |
| Precursor Ion [M+H]+ | m/z = [Expected MW+1] | Confirms the molecular weight in positive ion mode. |
Without published research on "this compound," any detailed discussion or data presentation would be speculative and not meet the standards of a scientifically accurate article.
Computational and Theoretical Chemistry of 3 Methoxy 1 Nitrosopiperidine
Quantum Chemical Calculations of Molecular and Electronic Structure
Quantum chemical methods are instrumental in elucidating the fundamental electronic and structural properties of molecules. These calculations, ranging from Density Functional Theory to high-level ab initio methods, provide a quantitative description of molecular geometry, vibrational modes, and the distribution of electrons.
Density Functional Theory (DFT) has become a primary tool for computational chemists to predict the properties of molecular systems. By approximating the many-body electronic Schrödinger equation, DFT offers a balance between computational cost and accuracy. Methods such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, are frequently used with basis sets like 6-31G** to perform these calculations. researchgate.net
For 3-Methoxy-1-nitrosopiperidine, a DFT-based geometry optimization would yield the most stable three-dimensional arrangement of its atoms, providing precise data on bond lengths, bond angles, and dihedral angles. The stability of the molecule can be inferred from its total electronic energy. Furthermore, DFT calculations can predict the vibrational frequencies corresponding to the molecule's normal modes. These computed frequencies are crucial for interpreting experimental infrared (IR) and Raman spectra. researchgate.net
Table 1: Predicted Geometric Parameters for this compound using DFT (B3LYP/6-31G ))** (Note: These are representative values expected from such a calculation.)
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | N-N | 1.34 Å |
| Bond Length | N-O (nitroso) | 1.22 Å |
| Bond Length | C-O (methoxy) | 1.42 Å |
| Bond Angle | C-N-N | 118.5° |
| Bond Angle | N-N-O | 114.0° |
| Dihedral Angle | C-O-C-H | 180.0° (anti) |
Ab initio methods, Latin for "from the beginning," solve the Schrödinger equation without empirical parameters, relying solely on fundamental physical constants. epfl.ch The Hartree-Fock (HF) method is the most fundamental ab initio approach, providing a foundational approximation of the electronic structure. austinpublishinggroup.com While HF calculations account for electron exchange, they neglect electron correlation, which is the interaction between individual electrons.
To achieve higher accuracy, post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) are employed. epfl.ch These methods systematically incorporate electron correlation, yielding more precise energy and property predictions. For a molecule like this compound, such high-level calculations are valuable for benchmarking results from less computationally expensive methods like DFT and for obtaining highly reliable electronic properties, such as ionization potential and electron affinity. epfl.charxiv.org
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. acadpubl.eumalayajournal.org The MEP surface illustrates the electrostatic potential experienced by a positive point charge, where different colors denote regions of varying potential. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue signifies areas of positive potential (electron-poor, prone to nucleophilic attack). Green represents neutral potential regions. malayajournal.orgmdpi.com For this compound, the MEP would likely show a significant negative potential around the oxygen atom of the nitroso group, identifying it as a primary site for electrophilic interaction.
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acadpubl.eu The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. acadpubl.eu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. malayajournal.org A small energy gap suggests high reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. Analysis of the spatial distribution of these orbitals reveals where the molecule is most likely to donate or accept electrons.
Table 2: Calculated FMO Properties for this compound (Note: These are representative values expected from such a calculation.)
| Property | Predicted Value (eV) |
|---|---|
| HOMO Energy | -6.85 |
| LUMO Energy | -0.95 |
| HOMO-LUMO Gap (ΔE) | 5.90 |
Conformational Landscape Exploration and Energy Minima Identification
The flexibility of the piperidine (B6355638) ring and the rotation around single bonds mean that this compound can exist in multiple conformations. Understanding this conformational landscape is crucial for comprehending its chemical behavior.
A Potential Energy Surface (PES) scan is a computational technique used to explore the conformational space of a molecule. q-chem.com This is achieved by systematically varying specific geometric parameters, such as dihedral angles, while optimizing the remaining parts of the molecular structure at each step. q-chem.comrogue-scholar.org For this compound, PES scans would be performed by rotating the key dihedral angles that define the piperidine ring's pucker (e.g., chair, boat, twist-boat) and the orientation of the methoxy (B1213986) and nitroso substituents. The result is a map of the molecule's energy as a function of its geometry, which allows for the identification of stable conformers (energy minima) and transition states. researchgate.net
The energy minima identified on the potential energy surface correspond to the molecule's stable conformers. The energy difference between these minima and the transition states that connect them are the conformational energy barriers. researchgate.net These barriers determine the rate at which the molecule can interconvert between different conformations. A high energy barrier indicates a slow conversion rate, meaning the conformers might be individually observable under certain conditions. For this compound, calculating these barriers is essential for understanding its dynamic behavior, particularly the energetic cost of ring inversion and the rotation of its functional groups. researchgate.net
Reaction Mechanism Modeling using Computational Approaches
Computational modeling is an essential tool for mapping the intricate pathways of chemical reactions. By simulating reactions at a quantum mechanical level, it is possible to understand the energetic and structural changes that molecules undergo as they transform from reactants to products.
The transition state (TS) is a critical concept in chemical kinetics, representing the highest energy point along a reaction pathway. Characterizing this fleeting structure is key to understanding the reaction's feasibility and rate. For this compound, this involves modeling its formation (e.g., from 3-methoxypiperidine (B1351509) and a nitrosating agent) and subsequent transformation or decomposition reactions.
Computational methods, particularly Density Functional Theory (DFT), are employed to locate the geometry of the transition state. A successful TS calculation is confirmed by a vibrational frequency analysis, which must yield exactly one imaginary frequency. This imaginary frequency corresponds to the motion of the atoms along the reaction coordinate, leading from reactant to product through the transition state.
In studies of the related compound N-nitrosopiperidine, computational approaches have been used to locate transition states and other critical points (like conical intersections) on the potential energy surfaces for its photochemical reactions. acs.org For instance, a transition state (TS0) was identified connecting different isomers of the protonated form of N-nitrosopiperidine on its ground state potential energy surface. acs.org Similar calculations for this compound would reveal how the methoxy substituent influences the energy barrier (activation energy) and the geometry of the transition state for analogous reactions.
Table 1: Representative Data from a Hypothetical Transition State Calculation
| Parameter | Description | Hypothetical Value |
|---|---|---|
| Activation Energy (ΔG‡) | The Gibbs free energy difference between the reactants and the transition state. | 15-25 kcal/mol |
| Imaginary Frequency | The single negative frequency from a vibrational analysis, confirming a first-order saddle point (transition state). | -350 cm-1 |
| Key Bond Distances | The lengths of bonds being formed or broken at the transition state geometry (e.g., N-N bond formation). | ~1.8 - 2.2 Å |
Once a transition state has been characterized, an Intrinsic Reaction Coordinate (IRC) calculation is performed to map the full reaction pathway. The IRC is defined as the mass-weighted steepest descent path on the potential energy surface, starting from the transition state and moving downhill to connect with the corresponding reactant and product minima. missouri.edu This calculation confirms that the identified transition state indeed connects the intended reactants and products, providing a complete picture of the reaction mechanism. missouri.eduq-chem.commdpi.com
While transition state theory provides a static picture of a reaction pathway, Molecular Dynamics (MD) simulations introduce the element of time and temperature, allowing for the study of the dynamic behavior of molecules. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve over time.
For this compound, MD simulations can be used to:
Explore Conformational Space: Investigate the different shapes (conformations) the molecule can adopt and the energy barriers between them. The methoxy group and the piperidine ring's flexibility are key factors.
Study Solvent Effects: Simulate the molecule in a solvent (like water) to understand how interactions with solvent molecules influence its structure and reactivity.
Model Reaction Dynamics: In reactive MD simulations (using quantum mechanics/molecular mechanics or ReaxFF force fields), it is possible to observe the actual process of bond-breaking and bond-forming events, providing a more detailed view of the reaction mechanism than static models alone. nih.gov This approach can reveal how substrate positioning and active site remodeling influence chemical reactions. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies in a Purely Chemical Context
Quantitative Structure-Activity Relationship (QSAR) studies are statistical models that correlate the chemical structure of a series of compounds with a specific property, such as reactivity or stability. In a purely chemical context, these models can predict physical and chemical properties without the need for laboratory experiments.
The foundation of any QSAR model is the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure and electronic properties. For a molecule like this compound, a wide range of descriptors can be calculated to quantify its potential for chemical reactivity and its inherent stability. These descriptors fall into several categories:
Constitutional Descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).
Topological Descriptors: Describe the connectivity of atoms (e.g., branching indices).
Geometrical Descriptors: Based on the 3D structure of the molecule (e.g., molecular surface area, volume).
Quantum Chemical Descriptors: Derived from quantum mechanical calculations, these describe the electronic structure (e.g., HOMO/LUMO energies, Mulliken charges, dipole moment). These are particularly important for modeling reactivity.
Table 2: Key Molecular Descriptors for Chemical Reactivity and Stability
| Descriptor Class | Example Descriptor | Significance for Reactivity/Stability |
|---|---|---|
| Quantum Chemical | EHOMO (Energy of Highest Occupied Molecular Orbital) | Indicates the ability to donate electrons (nucleophilicity). Higher EHOMO suggests greater reactivity. |
| Quantum Chemical | ELUMO (Energy of Lowest Unoccupied Molecular Orbital) | Indicates the ability to accept electrons (electrophilicity). Lower ELUMO suggests greater reactivity. |
| Quantum Chemical | HOMO-LUMO Gap | A smaller gap generally implies higher reactivity and lower kinetic stability. |
| Quantum Chemical | Partial Atomic Charges | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites within the molecule. |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Measures hydrophobicity, which can influence reaction rates in different solvent environments. |
| Geometrical | Solvent Accessible Surface Area (SASA) | Relates to how exposed different parts of the molecule are to interact with other reactants or solvents. |
With a set of calculated descriptors for a series of related compounds (e.g., various substituted nitrosopiperidines), a predictive QSAR model can be developed. The process involves:
Data Set Collection: Assembling a "training set" of molecules for which the chemical property of interest (e.g., experimental reaction rate constant, decomposition half-life) is known.
Descriptor Calculation: Calculating a wide range of molecular descriptors for all molecules in the training set.
Model Building: Using statistical techniques like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Support Vector Machines, Artificial Neural Networks) to find a mathematical equation that best correlates a subset of the descriptors with the target property. nih.gov
Validation: Testing the model's predictive power using an independent set of molecules (a "test set") that was not used in the model-building process.
While no specific QSAR models for the chemical properties of this compound are available, this methodology could be applied. For example, a model could be built to predict the rate of denitrosation under acidic conditions for a series of substituted nitrosopiperidines. Such a model would help in understanding how substituents like the 3-methoxy group quantitatively affect the stability of the N-N bond.
Environmental Transformation Pathways of 3 Methoxy 1 Nitrosopiperidine in Abiotic Systems
Photochemical Degradation in Abiotic Aquatic and Atmospheric Environments (Chemical Kinetics Focus)
Photochemical degradation, initiated by the absorption of solar radiation, is a primary transformation route for nitrosamines in both aquatic and atmospheric systems. The process involves the cleavage of the relatively weak N-NO bond, leading to the formation of various degradation products.
In aquatic environments, the photodegradation of N-nitrosamines is significantly influenced by the pH of the water. oak.go.krresearchgate.net While specific kinetic data for 3-Methoxy-1-nitrosopiperidine is not extensively documented, studies on analogous compounds like N-nitrosodibutylamine (NDBA) and N-nitrosopyrrolidine (NPYR) demonstrate that degradation rates increase with decreasing pH. oak.go.kr Under acidic conditions, protonation of the nitrosamine (B1359907) weakens the N-NO bond, accelerating photolytic cleavage. oak.go.kr This process typically follows pseudo-first-order kinetics. The degradation of N-nitrosamines leads to the formation of nitrite (B80452) (NO₂⁻) and nitrate (B79036) (NO₃⁻) ions, with nitrite formation being more prevalent under slightly acidic to neutral conditions and nitrate formation dominating in strongly acidic environments. oak.go.krresearchgate.net Given that N-nitrosopiperidine, the parent compound, has a UV absorption maximum at 337 nm, it is susceptible to direct photolysis by sunlight. nih.gov The introduction of a methoxy (B1213986) group is unlikely to significantly alter this fundamental photochemical reactivity.
Table 1: Effect of pH on Pseudo-First-Order Photodegradation Rate Constants of Representative N-Nitrosamines
| Compound | pH | Rate Constant (L/W-min) |
| N-Nitrosodiethanolamine (NDELA) | 2 | 2.49 x 10⁻² |
| 10 | 6.48 x 10⁻³ | |
| N-Nitrosodiethylamine (NDEA) | 2 | 1.56 x 10⁻² |
| 10 | 5.25 x 10⁻⁴ | |
| N-Nitrosomorpholine (NMOR) | 2 | 1.68 x 10⁻² |
| 10 | 7.00 x 10⁻⁴ | |
| Data derived from studies on related N-nitrosamines to illustrate the general trend of pH influence on photodegradation. researchgate.net |
In the atmosphere, the dominant degradation pathway for organic compounds is reaction with photochemically-produced hydroxyl radicals (OH•). nih.govcopernicus.org For the related compound N-nitrosopiperidine, the atmospheric half-life is estimated to be approximately 5 hours due to this reaction. nih.gov The reaction of this compound with OH radicals is expected to proceed rapidly via hydrogen abstraction from the carbon atoms within the piperidine (B6355638) ring, particularly those adjacent to the nitrogen or the methoxy group. Studies on other methoxy ethers, such as 3-methoxy-1-propanol, have determined gas-phase reaction rate coefficients with OH radicals to be on the order of 2.15 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹, corresponding to a short atmospheric lifetime of about 15 hours. nih.govresearchgate.net This suggests that this compound is not likely to persist for long periods in the troposphere or undergo long-range atmospheric transport.
Table 2: Gas-Phase Reaction Rate Constants with OH Radicals and Estimated Atmospheric Lifetimes for Related Compounds
| Compound | kₒₕ (cm³ molecule⁻¹ s⁻¹) | Estimated Atmospheric Lifetime |
| N-Nitrosopiperidine | Not specified, lifetime estimated | ~5 hours nih.gov |
| 3-Methoxy-1-propanol | (2.15 ± 0.28) x 10⁻¹¹ | ~15 hours nih.govresearchgate.net |
| Atmospheric lifetimes are calculated based on a typical global average OH radical concentration of 1.0 x 10⁶ molecules cm⁻³. |
Hydrolysis and Other Abiotic Chemical Reactions in Simulated Natural Waters
Hydrolysis is generally not considered a significant environmental degradation pathway for N-nitrosamines, including N-nitrosopiperidine, under typical environmental conditions (pH 5 to 9). nih.gov These compounds lack functional groups that are readily susceptible to hydrolysis in this pH range. However, the stability of the N-nitroso bond is known to decrease in strongly acidic solutions. nih.gov While the rate of hydrolysis in neutral or alkaline waters is negligible, accelerated degradation can occur under highly acidic conditions, although this is not a primary transformation route in most natural aquatic systems. The parent compound, N-nitrosopiperidine, is noted to be stable at room temperature for over two weeks in neutral or alkaline solutions when protected from light, but it is less stable in acidic solutions. nih.gov Therefore, for this compound, significant abiotic degradation via hydrolysis is not expected in simulated natural waters.
Sorption and Transport Phenomena in Geochemical Model Systems (Purely Chemical Distribution)
The movement of this compound through soil and its distribution between water and sediment are governed by sorption processes. The tendency of a chemical to adsorb to soil or sediment is often estimated using the soil organic carbon-water (B12546825) partitioning coefficient (Koc). For N-nitrosopiperidine, the estimated Koc value is 170, which suggests moderate mobility in soil. nih.gov
N-nitrosamines as a class are generally characterized by high hydrophilicity and low adsorbability, which can lead to a significant risk of groundwater contamination. oak.go.kr The presence of the methoxy group on the piperidine ring of this compound may slightly increase its lipophilicity compared to the parent compound, but it is expected to remain a relatively polar and water-soluble molecule. Consequently, it is anticipated to have limited sorption to soil and sediment particles, particularly in soils with low organic matter content. This low affinity for solid phases, combined with its water solubility, indicates a potential for leaching through the soil profile and transport into groundwater systems. Volatilization from water or moist soil surfaces is not expected to be a significant fate process due to the low Henry's Law constant typical for nitrosamines like N-nitrosopiperidine (8.44 x 10⁻⁷ atm-m³/mol). nih.gov
Table 3: Estimated Soil Organic Carbon-Water Partitioning Coefficient (Koc) and Mobility Classification for the Parent Compound N-Nitrosopiperidine
| Compound | Estimated Koc (L/kg) | Mobility Classification |
| N-Nitrosopiperidine | 170 nih.gov | Moderate |
| The Koc value provides an indication of the potential for sorption and transport in soil and sediment. |
Q & A
Basic Research Questions
Q. What are the key safety considerations when handling 3-Methoxy-1-nitrosopiperidine in laboratory settings?
- Methodological Answer : Implement strict personal protective equipment (PPE) protocols, including NIOSH/EN 166-compliant eye protection and nitrile gloves. Store the compound at 2–8°C in a dry, ventilated area to prevent degradation or accidental exposure. Avoid dust formation by using closed systems for transfers. In case of spills, evacuate the area, use inert absorbents, and dispose of waste via certified hazardous waste handlers .
Q. What synthetic methodologies are reported for this compound?
- Methodological Answer : Synthesis typically involves nitrosation of a precursor piperidine derivative under controlled acidic conditions. For example, reacting 3-methoxypiperidine with sodium nitrite in an acidic medium (e.g., HCl) at 0–5°C to minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate the nitroso product. Optimize reaction stoichiometry and temperature to improve yield (>70%) .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Use ¹H/¹³C NMR to verify methoxy (-OCH₃) and nitroso (-N=O) group positions. Mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 173.1). FT-IR identifies characteristic N=O stretching (~1520 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹). Purity (>95%) should be validated via HPLC with UV detection at 254 nm .
Advanced Research Questions
Q. How can conflicting data on the thermal stability of this compound be resolved?
- Methodological Answer : Conduct systematic stability studies under varying temperatures (e.g., 25°C, 40°C) and pH (3–10) using accelerated degradation protocols. Monitor decomposition via LC-MS and compare kinetic parameters (e.g., t₁/₂) across conditions. Statistical tools like ANOVA can identify significant variables (e.g., pH, light exposure) contributing to discrepancies .
Q. What computational approaches predict the reactivity of this compound in biological systems?
- Methodological Answer : Employ density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and docking simulations (AutoDock Vina) to assess binding affinities with target enzymes (e.g., cytochrome P450). Use SMILES/InChI descriptors (e.g., from PubChem analogs) to parameterize models .
Q. How does the methoxy group influence the nitroso group’s reactivity in this compound?
- Methodological Answer : Perform comparative studies with non-methoxy analogs (e.g., 1-nitrosopiperidine) using kinetic assays (UV-Vis monitoring of nitroso decay). The electron-donating methoxy group may stabilize the nitroso moiety via resonance, reducing electrophilicity. Hammett substituent constants (σ⁺) can quantify this effect .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
